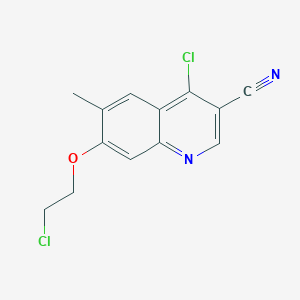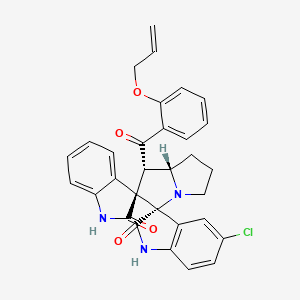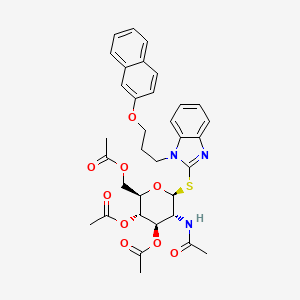
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile is a quinoline derivative known for its potential applications in various fields of research and industry. This compound is characterized by its unique chemical structure, which includes a chloroethoxy group and a carbonitrile group attached to a quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile typically involves the reaction of 4-chloro-6-methylquinoline-3-carbonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of primary amines.
科学的研究の応用
4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile has been studied for its potential therapeutic uses and applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A similar compound with a methoxyethoxy group instead of a methyl group.
4-Chloro-7-(2-chloroethoxy)-6-methylquinazoline: Lacks the carbonitrile group present in 4-Chloro-7-(2-chloroethoxy)-6-methyl-3-quinolinecarbonitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H10Cl2N2O |
|---|---|
分子量 |
281.13 g/mol |
IUPAC名 |
4-chloro-7-(2-chloroethoxy)-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-4-10-11(5-12(8)18-3-2-14)17-7-9(6-16)13(10)15/h4-5,7H,2-3H2,1H3 |
InChIキー |
ODEXOQKKFTWCCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2C=C1OCCCl)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)

![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)


![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
